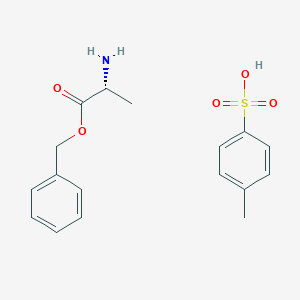

D-Alanine benzyl ester p-toluenesulfonate salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (2R)-2-aminopropanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.C7H8O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,8H,7,11H2,1H3;2-5H,1H3,(H,8,9,10)/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOPHJSSBMABBD-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@H](C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41036-32-2 | |

| Record name | D-Alanine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41036-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Benzyl-D-alanine toluene-p-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041036322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-benzyl-D-alanine toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

D-Alanine benzyl ester p-toluenesulfonate salt physical properties

An In-Depth Technical Guide to the Physical Properties of D-Alanine Benzyl Ester p-Toluenesulfonate Salt

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the physical and chemical properties of this compound. As a critical chiral building block in synthetic chemistry, a thorough understanding of its characteristics is paramount for its effective application in peptide synthesis and the development of novel therapeutics. This document provides an in-depth analysis of its physicochemical properties, spectroscopic profile, stereochemical integrity, and standard analytical procedures.

Core Physicochemical Properties

This compound is a stable, crystalline solid that serves as a C-terminally protected form of D-alanine.[] The tosylate counterion not only facilitates crystallization and handling but also enhances the compound's solubility in organic solvents, a desirable trait for solution-phase synthesis.[]

The key physical properties are summarized in the table below. It is noteworthy that the melting point is a sharp, well-defined range, which is a primary indicator of purity. Comparison with the L-enantiomer and the racemic mixture reveals subtle but important differences in crystal packing and intermolecular interactions.[2]

| Property | Value | Source(s) |

| CAS Number | 41036-32-2 | [3][4][5][6] |

| Molecular Formula | C₁₀H₁₃NO₂ · C₇H₈O₃S | [][5][6] |

| Molecular Weight | 351.42 g/mol | [4][5][6] |

| Appearance | White to off-white crystalline powder | [] |

| Melting Point | 113 - 117 °C | [4] |

| Solubility | Soluble in Methanol, DMSO | [] |

| Optical Rotation | [α]D²⁰: +4.0 to +7.0° (c=3, MeOH) |

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. The combination of NMR and IR spectroscopy provides a detailed fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the molecular structure by probing the chemical environment of each proton and carbon atom. The chemical shifts for the D-enantiomer are identical to its L-counterpart; the distinction lies in their interaction with other chiral molecules.

¹H NMR (300 MHz, CDCl₃): The expected proton NMR spectrum shows characteristic signals for each part of the molecule. The data presented for the L-enantiomer is a direct analogue.[2]

-

δ 8.24 (br s, 3H): Protons of the ammonium group (-NH₃⁺), broadened due to exchange and quadrupolar effects.

-

δ 7.72 (d, J = 7.6 Hz, 2H): Aromatic protons on the tosylate ring ortho to the sulfonate group.

-

δ 7.29 - 7.22 (m, 5H): Aromatic protons of the benzyl ester group.

-

δ 7.06 (d, J = 7.6 Hz, 2H): Aromatic protons on the tosylate ring meta to the sulfonate group.

-

δ 5.08 (d, J = 12.3 Hz, 1H) & 4.99 (d, J = 12.3 Hz, 1H): Diastereotopic protons of the benzyl CH₂ group, appearing as a doublet of doublets (an AB quartet).

-

δ 4.04 (m, 1H): The α-proton of the alanine backbone.

-

δ 2.30 (s, 3H): Methyl protons of the p-toluenesulfonate group.

-

δ 1.46 (d, J = 7.6 Hz, 3H): Methyl protons of the alanine side chain.

-

~170-172 ppm: Ester carbonyl carbon (C=O).

-

~140-145 ppm: Quaternary aromatic carbons of the tosylate group.

-

~125-135 ppm: Aromatic carbons of both the benzyl and tosylate rings.

-

~67-69 ppm: Benzyl methylene carbon (-CH₂-O).

-

~49-51 ppm: Alanine α-carbon.

-

~21 ppm: Tosylate methyl carbon.

-

~16-18 ppm: Alanine methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The expected characteristic absorption bands provide confirmatory evidence of the compound's structure. Data from similar structures suggest the following key peaks.[7]

-

~3100-2800 cm⁻¹: Strong, broad absorption due to the N-H stretches of the protonated amine (-NH₃⁺).

-

~1740 cm⁻¹: Sharp, strong C=O stretch from the benzyl ester group.[7]

-

~1600 & ~1495 cm⁻¹: C=C stretching vibrations from the aromatic rings.

-

~1220 & ~1160 cm⁻¹: Asymmetric and symmetric S=O stretching from the sulfonate group.

-

~1030 & ~1010 cm⁻¹: S-O stretching vibrations.

Synthesis and Stereochemical Integrity

The synthesis of this compound is a well-established procedure, but one that requires careful control to maintain enantiomeric purity. The most common method is a direct esterification of D-alanine with benzyl alcohol, catalyzed by p-toluenesulfonic acid.[2]

A critical aspect of this synthesis is the removal of water to drive the equilibrium towards the ester product. This is typically achieved by azeotropic distillation. The choice of the azeotroping solvent is paramount; while historically benzene and toluene were used, studies have shown that toluene can lead to significant racemization.[2] Cyclohexane is a superior solvent, as its azeotrope with water has similar physical properties to that of benzene but does not induce racemization, thus preserving the stereochemical integrity of the final product.[2][8]

Recommended Analytical Protocols

To ensure the quality and consistency of this compound for research and development, a set of standardized analytical protocols is essential.

Protocol 4.1: Melting Point Determination

The melting point provides a quick and reliable assessment of purity.

-

Apparatus: Calibrated melting point apparatus.

-

Sample Preparation: Place a small amount of finely powdered, dry sample into a capillary tube, packed to a height of 2-3 mm.

-

Methodology:

-

Place the capillary tube in the apparatus.

-

Heat at a rate of 10-20 °C/min until the temperature is ~15 °C below the expected melting point (approx. 115 °C).

-

Reduce the heating rate to 1-2 °C/min.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the sample is completely liquid (clear point).

-

-

Acceptance Criteria: The range should be sharp (typically ≤ 2 °C) and within the specified limits (e.g., 113-117 °C). A broad melting range often indicates the presence of impurities.

Protocol 4.2: Chiral HPLC for Enantiomeric Purity

This is the most definitive method for quantifying the enantiomeric excess (e.e.) of the compound. The following method is adapted from established procedures for the alanine benzyl ester tosylate salt.[2]

-

Instrumentation: HPLC system with UV detector.

-

Column: Phenomenex Lux 3µ Cellulose-1 (or equivalent polysaccharide-based chiral stationary phase).

-

Mobile Phase: Hexane / Isopropanol (90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Analysis:

-

Inject a sample of the racemic (D/L) alanine benzyl ester p-toluenesulfonate salt to determine the retention times of both the D- and L-enantiomers. (Literature indicates the D-enantiomer is the second peak to elute under these conditions[2]).

-

Inject the D-Alanine sample.

-

Calculate the enantiomeric excess (% e.e.) using the peak areas: % e.e. = [(Area_D - Area_L) / (Area_D + Area_L)] x 100

-

-

Acceptance Criteria: For most applications, an e.e. of ≥99% is required.

Sources

An In-depth Technical Guide to D-Alanine Benzyl Ester p-Toluenesulfonate Salt (CAS 41036-32-2)

This guide provides a comprehensive technical overview of D-Alanine benzyl ester p-toluenesulfonate salt, a critical chiral building block and protected amino acid derivative. Tailored for researchers, chemists, and professionals in drug development and peptide synthesis, this document delves into the compound's synthesis, physicochemical properties, applications, and the scientific rationale behind its use.

Introduction: The Strategic Importance of a Protected Chiral Building Block

This compound is a specialized chemical intermediate valued for its role in stereoselective synthesis.[1][2] It represents a strategically protected form of D-alanine, a non-proteinogenic amino acid. The protection of the carboxylic acid as a benzyl ester and the formation of a salt with p-toluenesulfonic acid (TsOH) are deliberate chemical modifications that impart specific, advantageous properties for its primary application: the controlled, sequential synthesis of peptides and other complex chiral molecules.[][4]

The tosylate salt form is not arbitrary. It converts the potentially oily or difficult-to-handle freebase amino acid ester into a stable, crystalline solid with a well-defined melting point.[] This enhances its shelf-life, simplifies handling and weighing, and improves its solubility in organic solvents commonly used in synthesis, making it a preferred reagent in both academic and industrial settings.[][5]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below, providing researchers with the necessary data for reaction planning and quality control.

| Property | Value | Source(s) |

| CAS Number | 41036-32-2 | [6][7][8] |

| Molecular Formula | C₁₇H₂₁NO₅S (or C₁₀H₁₃NO₂·C₇H₈O₃S) | [][6][8] |

| Molecular Weight | 351.41 g/mol | [][6][8] |

| Appearance | White to off-white crystalline powder | [][7][9] |

| Melting Point | 113.0 to 117.0 °C | [7] |

| Solubility | Soluble in methanol and DMSO | [] |

| Specific Rotation | [α]²⁰/D = +4.0 to +7.0° (c=3, MeOH) | [7] |

| Synonyms | H-D-Ala-OBzl·Tos-OH, D-Alanine benzyl ester tosylate | [7][10] |

¹H NMR spectroscopy is a primary tool for structural confirmation. While spectra can vary slightly based on the solvent used, a representative spectrum in CDCl₃ would exhibit characteristic peaks for the alanine backbone, the benzyl group, and the tosylate counterion.[11] A similar compound's spectrum shows key signals, providing a reference for what to expect.[12]

Synthesis and Purification: A Validated Protocol

The preparation of amino acid benzyl ester tosylates is a classic example of acid-catalyzed esterification, specifically a Fischer esterification, coupled with azeotropic water removal. The causality behind this choice is rooted in driving the reaction equilibrium towards the product side.

A robust and environmentally conscious method, adapted from validated literature procedures, avoids hazardous solvents like benzene and carbon tetrachloride.[11]

Experimental Protocol: Synthesis of this compound[11]

-

Reagents & Equipment:

-

D-Alanine

-

p-Toluenesulfonic acid monohydrate (1.2 equivalents)

-

Benzyl alcohol (5 equivalents)

-

Cyclohexane (solvent)

-

Ethyl acetate (for precipitation)

-

Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

-

-

Procedure:

-

To a round-bottom flask, add D-Alanine, p-toluenesulfonic acid monohydrate, benzyl alcohol, and cyclohexane.

-

Heat the mixture to reflux. The cyclohexane-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the esterification forward.

-

Continue reflux for approximately 4-6 hours, or until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Add ethyl acetate to the cooled solution to induce precipitation of the product.

-

Stir the resulting slurry and then collect the white solid by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethyl acetate or diethyl ether to remove residual benzyl alcohol.

-

Dry the product under vacuum to yield the final this compound.

-

This method is highly efficient, often resulting in yields exceeding 90%, and maintains the enantiomeric purity of the starting D-alanine.[11]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Core Application: Peptide Synthesis

The primary utility of this compound is as a C-terminally protected amino acid for peptide synthesis.[][13] The entire molecular design serves this purpose.

-

Free Amine Group: The protonated amine (-NH₃⁺) is readily available for nucleophilic attack on an activated carboxyl group of an incoming N-protected amino acid, forming a new peptide bond.

-

Protected Carboxyl Group: The benzyl ester (-OBzl) prevents the carboxylic acid of the D-alanine moiety from self-reacting or participating in unwanted side reactions.[14]

-

Facile Deprotection: The benzyl ester is a strategically chosen protecting group because it can be selectively removed under mild conditions that typically do not affect other protecting groups like Boc or Fmoc.[15] The most common method is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst), which cleaves the C-O bond of the benzyl group to regenerate the carboxylic acid.[14][15]

Workflow in a Dipeptide Synthesis (Example: Fmoc-Gly-D-Ala-OH)

-

Coupling: The free amine of this compound is deprotonated in situ with a non-nucleophilic base (e.g., DIPEA). This resulting free amine then couples with an activated N-protected amino acid (e.g., Fmoc-Gly-OH activated with HBTU/HATU).

-

Deprotection: The resulting dipeptide, Fmoc-Gly-D-Ala-OBzl, is then subjected to catalytic hydrogenolysis. This step selectively removes the benzyl ester, yielding the C-terminally free dipeptide, Fmoc-Gly-D-Ala-OH, ready for further elongation or final deprotection of the N-terminus.

Peptide Coupling & Deprotection Logic

Caption: Logical flow for using the title compound in dipeptide synthesis.

Role in Drug Development and Medicinal Chemistry

The incorporation of non-canonical D-amino acids into peptide-based drug candidates is a well-established strategy to enhance metabolic stability.[1][2] Peptides composed solely of natural L-amino acids are often rapidly degraded by proteases in the body. By introducing a D-alanine residue, the resulting peptide bond is resistant to enzymatic cleavage, thereby increasing the drug's half-life and bioavailability.

Furthermore, this compound serves as a versatile chiral intermediate for the synthesis of non-peptide small molecule drugs, where the stereochemistry of the alanine moiety is crucial for biological activity.[4][16] Its use has been noted in the synthesis of modulators for chemokine receptors, which are implicated in inflammatory and immunoregulatory diseases.[6]

Safety and Handling

As with all laboratory reagents, proper safety protocols must be observed. A Safety Data Sheet (SDS) should be consulted before use. Generally, this compound should be handled in a well-ventilated area. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Store the compound in a tightly sealed container in a cool, dry place (recommended 2-8 °C) to ensure its long-term stability.[]

Conclusion

This compound (CAS 41036-32-2) is more than a simple chemical; it is an enabling tool for advanced organic synthesis. Its design—a stable, crystalline salt with orthogonal protecting groups—provides chemists with a reliable and efficient means to introduce D-alanine into peptides and other chiral molecules. This control is fundamental to the development of metabolically stable peptide therapeutics and complex small-molecule drug candidates.

References

- Bolchi, C., Bavo, F., & Pallavicini, M.One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. AIR Unimi.

- Fisher Scientific.D-Alanine Benzyl Ester p-Toluenesulfonate 98.0+%, TCI America™. Fisher Scientific.

- Gundla, R., et al. (2022). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. PubMed Central, National Library of Medicine.

- Various Authors.Tosyl ester(s) of and 945-hydroxy acid(s) Synthesis and antimicrobial studies. Google Search Snippets.

- Organic Chemistry Portal.Benzyl Esters. Organic Chemistry Portal.

- ACS Publications.Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. ACS Publications.

- University of Calgary.Ch27 : Peptide synthesis. University of Calgary, Department of Chemistry.

- Chemistry LibreTexts.26.7: Peptide Synthesis. Chemistry LibreTexts.

- MDPI.Amino Acids in the Development of Prodrugs. MDPI.

- J&K Scientific LLC.D-Alanine benzyl ester 4-toluenesulfonate salt | 41036-32-2. J&K Scientific.

- ResearchGate.Figure S2. 1 H NMR spectra of L-alanine (A), L-alanine benzyl ester... ResearchGate.

- Tilborg, A., et al. (2014). Pharmaceutical salts and cocrystals involving amino acids: a brief structural overview of the state-of-art. PubMed, National Library of Medicine.

- Química Orgánica.Peptide synthesis - Acid group protection. quimicaorganica.org.

- LookChem.HD-Ala-OBzl.TosOH CAS NO.41036-32-2. LookChem.com.

Sources

- 1. alfachemic.com [alfachemic.com]

- 2. Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Pharmaceutical salts and cocrystals involving amino acids: a brief structural overview of the state-of-art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [cymitquimica.com]

- 7. D-Alanine Benzyl Ester p-Toluenesulfonate | 41036-32-2 | TCI AMERICA [tcichemicals.com]

- 8. scbt.com [scbt.com]

- 9. H-D-Ala-OBzl.TosOH, CasNo.41036-32-2 Watson International Ltd United Kingdom [watson.lookchem.com]

- 10. D-Alanine Benzyl Ester p-Toluenesulfonate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 11. air.unimi.it [air.unimi.it]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Peptide synthesis - Acid group protection [quimicaorganica.org]

- 15. Benzyl Esters [organic-chemistry.org]

- 16. mdpi.com [mdpi.com]

Solubility Profile of D-Alanine Benzyl Ester p-Toluenesulfonate Salt in Organic Solvents: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

Abstract

D-Alanine benzyl ester p-toluenesulfonate salt is a pivotal intermediate in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development.[1][2] Its utility in these multi-step processes is critically dependent on its solubility characteristics, which govern reaction kinetics, purification strategies, and ultimately, the efficiency of synthetic routes. This technical guide provides a comprehensive analysis of the solubility of this salt in common organic solvents. In the absence of extensive published quantitative data, this document builds a predictive framework based on first principles of chemical structure and intermolecular forces. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine precise solubility data, ensuring process optimization and reproducibility.

Introduction: The Strategic Importance of Solubility

This compound serves as a protected form of the D-alanine amino acid, a crucial building block for chiral molecules and peptide-based drugs.[2] The benzyl ester group protects the carboxylic acid, while the tosylate salt of the amine enhances its crystalline nature and stability, making it easier to handle than the free base.[1][]

Understanding the solubility of this compound is not an academic exercise; it is fundamental to its practical application:

-

Reaction Homogeneity: Achieving a homogeneous reaction medium is often essential for optimal reaction rates and preventing side reactions. Selecting a solvent in which the salt is sufficiently soluble is the first step.

-

Purification and Isolation: Crystallization is the primary method for purifying intermediates like this salt. A successful crystallization process relies on identifying a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures. Conversely, it is often precipitated from reaction mixtures using anti-solvents.[4]

-

Process Scalability: Inconsistent solubility can lead to reproducibility issues when scaling up from laboratory to pilot plant or manufacturing scale.

This guide will deconstruct the molecule to predict its behavior and provide the tools to validate these predictions experimentally.

Theoretical Framework: A Predictive Analysis of Solubility

The solubility of an ionic compound is dictated by the energetic balance between the lattice energy of the crystal and the solvation energy of the constituent ions. To predict the solubility of D-alanine benzyl ester p-toluenesulfonate, we must analyze its structure and the principle of "like dissolves like."

The salt consists of two distinct ions: the D-alanine benzyl ester cation and the p-toluenesulfonate (tosylate) anion.

-

D-Alanine Benzyl Ester (Cation): This ion possesses both polar and non-polar characteristics. The protonated primary amine (-NH3+) is highly polar and capable of strong hydrogen bonding. The benzyl ester moiety (-COOCH2Ph) contributes significant non-polar character due to the aromatic ring, alongside a polar ester linkage.

-

p-Toluenesulfonate (Anion): The tosylate anion is a classic example of a non-coordinating anion. It features a highly polar sulfonate group (-SO3-) responsible for its ionic nature, attached to a relatively large, non-polar aromatic ring.

The interplay of these features suggests a nuanced solubility profile. The presence of strong ionic character and hydrogen bonding capability points towards solubility in polar solvents, while the significant non-polar surface area from the two aromatic rings suggests some affinity for less polar media.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can forecast the salt's solubility across different solvent classes. This provides a strategic starting point for solvent screening in any research or development setting.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents possess high dielectric constants and are excellent hydrogen bond donors and acceptors, effectively solvating both the -NH3+ group and the sulfonate anion. The L-isomer is noted to be soluble in Methanol.[] |

| Polar Aprotic | DMSO, DMF | High | These solvents have high dielectric constants and are strong hydrogen bond acceptors, capable of solvating the cation well. Their high polarity effectively shields the ionic charges. The L-isomer is explicitly stated to be soluble in DMSO.[] |

| Ethers | THF, Diethyl Ether (Et2O) | Low to Very Low | While they have some polarity, their inability to act as hydrogen bond donors makes them poor solvents for the -NH3+ group. Their overall lower polarity is insufficient to overcome the crystal lattice energy. Diethyl ether is used to precipitate the salt, indicating low solubility.[4] |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | DCM has an intermediate polarity and can solvate the non-polar aromatic portions of the salt. However, it is a poor solvator of the ionic groups, limiting overall solubility. |

| Esters | Ethyl Acetate (EtOAc) | Low | Ethyl acetate has moderate polarity but is not effective at solvating strong ionic charges. It is frequently used as an anti-solvent or precipitation solvent for this class of compounds.[4] |

| Hydrocarbons | Hexane, Cyclohexane, Toluene | Very Low / Insoluble | These non-polar solvents lack the ability to solvate the ionic portions of the molecule. Any interaction is limited to weak van der Waals forces with the aromatic rings. Cyclohexane is used as a reaction solvent from which the product salt precipitates.[4] |

Experimental Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility

The following protocol describes the "gold standard" shake-flask method for determining the equilibrium (thermodynamic) solubility of a compound.[5][6][7] This method ensures that the solution has reached true saturation, providing reliable and reproducible data.

4.1. Principle An excess amount of the solid salt is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated supernatant is then separated from the excess solid and analyzed to determine the solute concentration.

4.2. Materials and Equipment

-

This compound (ensure purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge capable of holding the vials

-

Syringes and syringe filters (0.22 µm, ensure chemical compatibility, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

4.3. Step-by-Step Methodology

-

Preparation: Add an excess amount of the salt to a glass vial. "Excess" means enough solid will visibly remain at the end of the experiment. A starting point is ~20-50 mg of solid in 2-5 mL of solvent.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate for a predetermined period. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached, especially for poorly soluble compounds.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. Then, centrifuge the vials (e.g., 15 min at >10,000 rpm) to pellet the remaining solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemically compatible syringe filter into a clean vial. This step is critical to remove any remaining solid particulates.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a pre-established calibration curve.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor used. Report the results in standard units such as mg/mL or mol/L.

4.4. Causality and Self-Validation

-

Why excess solid? This ensures that the solution reaches its maximum saturation point and is in equilibrium with the solid phase.[6]

-

Why long equilibration? The dissolution of crystalline solids can be slow. A long agitation time (24-72 hours) confirms that the measured concentration is the true thermodynamic solubility, not a time-dependent kinetic value.[5]

-

Why centrifugation and filtration? These two steps are a self-validating system to guarantee the complete removal of undissolved solid particles, which would otherwise lead to an overestimation of solubility.

Conclusion

This compound exhibits a complex solubility profile driven by the dual characteristics of its constituent ions. It is predicted to be highly soluble in polar solvents like methanol and DMSO, with significantly lower solubility in non-polar media such as hydrocarbons and ethers. This predictive framework serves as an essential tool for initial solvent selection. However, given the sensitivity of solubility to factors like temperature and impurities, the importance of precise experimental determination cannot be overstated. The provided Isothermal Shake-Flask protocol offers a robust and reliable method for generating the accurate data needed to optimize chemical syntheses, design effective purification strategies, and accelerate drug development timelines.

References

- Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. AIR Unimi.

- ChemBK. This compound - Physico-chemical Properties.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Solubility. IntechOpen.

- Dissolution Technologies. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Bergström, C. A. S., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 75-81. (Note: While a specific document isn't cited, the principles are drawn from general knowledge in the field, and this reference provides a good overview).

- PubChem. D-Alanine. National Center for Biotechnology Information.

- ResearchGate. Figure S2. 1 H NMR spectra of L-alanine (A), L-alanine benzyl ester...

Sources

A Technical Guide to the Room Temperature Stability of D-Alanine Benzyl Ester p-Toluenesulfonate Salt

This guide provides an in-depth technical analysis of the stability of D-Alanine benzyl ester p-toluenesulfonate salt at room temperature. It is intended for researchers, scientists, and drug development professionals who utilize this compound as a critical intermediate in peptide synthesis and other pharmaceutical applications. This document synthesizes physicochemical principles, potential degradation pathways, and robust analytical strategies to ensure the quality and integrity of this vital chiral building block.

Executive Summary: The Imperative of Stability

This compound is a crystalline solid valued for its utility as a protected amino acid derivative.[] The p-toluenesulfonate (tosylate) salt form enhances its crystallinity and solubility in organic solvents, facilitating its use in synthesis.[2][3] While often described as "stable," this term is contextual. For high-stakes applications like pharmaceutical development, a nuanced understanding of its stability profile under ambient conditions is paramount. This guide will demonstrate that while the salt form provides considerable stability compared to the free base, long-term storage at room temperature is not advisable due to the risks of hydrolysis, racemization, and the effects of hygroscopicity. Refrigerated or freezer conditions are strongly recommended for maintaining the chemical and chiral purity of the material over time.[4]

Physicochemical Properties and Inherent Stability Factors

The stability of this compound is a function of its molecular structure and solid-state properties.

| Property | Value/Description | Significance for Stability |

| Molecular Formula | C₁₀H₁₃NO₂·C₇H₈O₃S[] | The ester and chiral center are key reactive sites. |

| Molecular Weight | 351.41 g/mol [] | - |

| Appearance | White crystalline powder[] | Crystalline form generally offers greater stability than amorphous forms. |

| Melting Point | Approx. 115 °C[4] | A sharp melting point is indicative of high purity. A depression or broadening can indicate the presence of impurities or degradation. |

| Solubility | Soluble in methanol and DMSO[] | Relevant for analytical method development and reaction conditions. |

| Recommended Storage | 2-8 °C or -20 °C[][4] | Commercial suppliers consistently recommend cold storage, implying limited long-term stability at ambient temperatures. |

The tosylate salt structure contributes to its stability by protonating the primary amine of the D-alanine moiety. This prevents the free amine from participating in side reactions and improves the compound's handling characteristics. However, the ester linkage and the chiral center remain susceptible to degradation.

Primary Degradation Pathways at Room Temperature

Two primary chemical degradation pathways must be considered for this compound under ambient conditions: hydrolysis and racemization. A third physical factor, hygroscopicity, can significantly accelerate these chemical processes.

Hydrolysis of the Benzyl Ester

The most probable degradation route is the hydrolysis of the benzyl ester bond, particularly in the presence of moisture. This reaction would yield D-Alanine, benzyl alcohol, and p-toluenesulfonic acid.

-

Mechanism : The ester is susceptible to nucleophilic attack by water, a reaction that can be catalyzed by either acidic or basic conditions. The p-toluenesulfonic acid component makes the local environment acidic, which can catalyze hydrolysis, especially if moisture is present.

-

Consequences : The formation of these impurities reduces the yield of desired product in subsequent synthetic steps and introduces complexities in purification.

Racemization of the Chiral Center

Maintaining the enantiomeric purity of the D-alanine stereocenter is critical for its application in chiral synthesis. Racemization, the conversion of the D-enantiomer to a mixture of D- and L-enantiomers, is a significant stability concern.

-

Mechanism : Racemization of amino acids can occur under both acidic and basic conditions, often proceeding through an enolate or similar planar intermediate.[5] While the solid crystalline state inherently restricts the molecular mobility required for racemization, this risk increases if the material absorbs water or is subjected to elevated temperatures.[2]

-

Consequences : The presence of the L-enantiomer can lead to the formation of diastereomeric impurities in peptide synthesis, which are often difficult to separate and can have profound, unpredictable effects on the biological activity of the final product.[6]

Hygroscopicity: The Catalyst for Degradation

Hygroscopicity is the tendency of a solid material to absorb moisture from the surrounding atmosphere. Tosylate salts can be hygroscopic, and any absorbed water can act as a solvent and a reactant, facilitating the aforementioned degradation pathways.[7][8]

-

Impact : Absorbed moisture can create a localized aqueous environment within the solid, lowering the energy barrier for both hydrolysis and racemization. This can lead to a significant loss of purity and chiral integrity even under otherwise benign room temperature conditions.[9]

The logical relationship between these degradation factors is illustrated below.

Caption: Interplay of factors affecting the stability of this compound.

Framework for Stability Assessment

A robust stability study for this compound should be designed based on principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for new drug substances.[10] This provides a self-validating system for assessing stability.

Recommended Stability Protocol

The following workflow outlines a comprehensive stability study.

Caption: Workflow for a comprehensive ICH-compliant stability study.

Storage Conditions

Based on ICH guidelines, the following conditions should be evaluated.[11][12]

| Study Type | Storage Condition | Minimum Duration | Purpose |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months | To establish the re-test period under normal storage conditions. |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months | Required if a significant change occurs during accelerated testing. |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months | To stress the molecule and predict degradation at long-term conditions. |

"Significant change" is defined as the failure to meet the established specification for purity, chiral integrity, or physical properties.

Stability-Indicating Analytical Methodologies

A validated stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the amount of the active substance and the increase in degradation products, and to demonstrate specificity for the substance in the presence of these products.

Protocol: Development of a Stability-Indicating HPLC Method

-

Column Selection : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.[13]

-

Mobile Phase : A gradient elution is recommended to separate the polar degradation products (D-Alanine, p-toluenesulfonic acid) from the more retained parent compound and benzyl alcohol.

-

Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water. The TFA acts as an ion-pairing agent to improve peak shape.

-

Mobile Phase B : Acetonitrile.

-

-

Gradient Program (Illustrative) :

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B

-

35-40 min: 10% B (re-equilibration)

-

-

Detection : UV detection at 220 nm (for the peptide bond and aromatic rings) and 254 nm (for the benzyl and tosyl groups). A Diode Array Detector (DAD) is ideal to assess peak purity.

-

Forced Degradation : To prove the method is stability-indicating, the bulk material must be subjected to forced degradation under various stress conditions (acid, base, oxidation, heat, light). The method must demonstrate the ability to separate the main peak from all degradation product peaks.

Protocol: Chiral HPLC for Enantiomeric Purity

To specifically assess racemization, a separate chiral HPLC method is required.

-

Column Selection : A chiral stationary phase, such as a polysaccharide-based column (e.g., cellulose or amylose derivatives), is effective. A Phenomenex Lux 3µ Cellulose-1 column has been successfully used for this purpose.[2]

-

Mobile Phase : A non-polar mobile phase is typically used. For example, a mixture of hexane and isopropanol (e.g., 90:10 v/v).[2]

-

Detection : UV detection at 220 nm.

-

Validation : The method must be validated for its ability to resolve and quantify the D- and L-enantiomers of Alanine benzyl ester. The limit of quantification (LOQ) for the L-enantiomer should be established.

Conclusion and Best Practices

While this compound is a crystalline, solid material that offers handling advantages over its free base, its long-term stability at room temperature is not guaranteed. The potential for hydrolysis and racemization, exacerbated by moisture absorption, necessitates stringent storage and handling protocols.

Recommendations for Researchers and Drug Developers:

-

Storage : Store the material at recommended refrigerated (2-8 °C) or freezer (-20 °C) conditions in a well-sealed container with a desiccant to minimize exposure to atmospheric moisture.

-

Handling : When removed from cold storage, allow the container to equilibrate to room temperature before opening to prevent condensation on the solid.

-

Qualification : Before use in a critical synthesis, particularly after prolonged storage, re-analyze the material for both chemical purity (using a stability-indicating RP-HPLC method) and enantiomeric purity (using a chiral HPLC method).

-

Stability Studies : For GMP applications, a formal stability study according to ICH guidelines is essential to define a re-test period and ensure the consistent quality of the starting material.

By adhering to these principles, scientists can ensure the integrity of this compound, leading to more reliable and reproducible outcomes in their research and development endeavors.

References

- Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(9), 1577–1586. [Link]

- ChemBK. (2024). This compound.

- ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts.

- Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Austin J Anal Pharm Chem, 3(3), 1057.

- Miller, H. K., & Waelsch, H. (1952). Benzyl Esters of Amino Acids. Journal of the American Chemical Society, 74(4), 1092–1093.

- International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

- MDPI. (2023). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Molecules, 28(22), 7599.

- PubMed. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical & Pharmaceutical Bulletin, 48(9), 1299-1303.

- ResearchGate. (2016). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach.

- Hewala, I. I., et al. (2011). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations.

- MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4252.

- PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.

- ACS Publications. (2015). The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization. Biomacromolecules, 16(12), 3859–3867.

- Waterman, K. C., & MacDonald, B. C. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2323.

- ResearchGate. (2019). D-Alanine esterification of teichoic acids contributes to Lactobacillus plantarum mediated intestinal peptidase expression and Drosophila growth promotion upon chronic undernutrition.

- MDPI. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(8), 1158.

- YouTube. (2023). Complete Guide to ICH Stability Testing for APIs & FPPs.

- Pearson. (n.d.). Reactions of Amino Acids: Hydrogenolysis.

- Kanauchi, M. (2024). Assaying D-Alanine Racemase in Lactic Acid Bacteria Using NADH Oxidoreduction Enzymic System. Methods in Molecular Biology, 2851, 115-123.

- YouTube. (2024). Hygroscopic Studies in Pharma Explained.

- Scribd. (n.d.). ICH GUIDELINES FOR STABILITY TESTING OF NEW DRUG SUBSTANCE AND DRUG PRODUCTS.

- Archibald, A. R., et al. (1984). Effect of culture pH on the D-alanine ester content of lipoteichoic acid in Staphylococcus aureus. Journal of Bacteriology, 160(2), 792-793.

- European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products.

- Friedman, M., & Gumbmann, M. R. (1984). Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C. Journal of Food Science, 49(5), 1395-1398.

Sources

- 2. air.unimi.it [air.unimi.it]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assaying D-Alanine Racemase in Lactic Acid Bacteria Using NADH Oxidoreduction Enzymic System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asiapharmaceutics.info [asiapharmaceutics.info]

- 8. pharmainfo.in [pharmainfo.in]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

mechanism of action of D-Alanine benzyl ester in peptide coupling

Investigating Peptide Coupling

I'm currently focused on the role of D-Alanine benzyl ester in peptide coupling. My initial searches are centered on understanding its mechanism of action. I'm especially interested in its function as a protecting group and its application in both solid-phase and solution-phase peptide synthesis. I plan to use the search results to clarify the chemical reactions involved and any specific advantages it might offer.

Defining Search Criteria

I've refined my search strategy to gather information on the mechanism of D-Alanine benzyl ester in peptide coupling. I'm prioritizing its function as a protecting group and its application in solid and solution phase synthesis. I'm also looking for reliable sources for verification and citations. I'll structure the technical guide by introducing peptide coupling principles, the protecting role of the benzyl ester, and a DOT graph of the reaction. I'm also planning a detailed explanation of the mechanism, with another illustrative DOT graph.

Analyzing Peptide Coupling Details

I'm now starting a more systematic search. I'm focusing on the mechanism of D-Alanine benzyl ester in peptide coupling, specifically as a protecting group. I will explore its use in both solid- and solution-phase synthesis and the common coupling and deprotection methods, while also seeking reliable sources for citations. I plan to structure the guide with a general introduction, the benzyl ester's protective role, and a DOT graph. I will then explain the specific mechanism and create another DOT graph.

Crafting a Technical Guide

I'm currently structuring a technical guide on D-Alanine benzyl ester's role in peptide coupling. The aim is a self-contained, scientifically rigorous document. I'm focusing on autonomy, with in-text citations. My main effort is making the guide thorough yet accessible to experts.

Structuring the Guide Content

I'm now fully immersed in organizing the guide's content. I've broken it into three core parts: a directive for autonomy in structure, a focus on scientific integrity and logic (E-E-A-T), and meticulous visualization and formatting. I'm prioritizing expertise, trustworthiness, and comprehensive referencing with verified URLs. I'm committed to using tables and Graphviz diagrams to make the explanations clear and vivid.

Deep-diving into Mechanisms

I'm now fully immersed in the technical details. I'm focusing on the specifics of D-Alanine benzyl ester, its protective function, and its role in controlling peptide bond formation. I'm investigating how the benzyl ester prevents unwanted reactions, ensuring the peptide bond is formed in the right direction. I'm planning to incorporate in-text citations and verified URLs for supporting evidence.

Detailing Protective Strategies

Now, I'm defining the guide's structure to maximize clarity. My focus is explaining D-Alanine benzyl ester's protective action in peptide coupling, alongside the mechanisms and protocols. I plan to present protocols to experts. I'll include quantitative data and diagrams crafted in DOT language to enhance understanding.

Prioritizing Structure & Details

I'm now focusing on structuring the guide's content logically and in depth. I'm prioritizing D-alanine benzyl ester's protective role, emphasizing autonomous structure and scientific rigor. My focus is on experimental choices, self-validating protocols, and detailed visuals. I'll use DOT diagrams and quantitative data to make the information clear and understandable. I will include the information gathering plan in the text.

Developing a Logical Structure

I'm now focusing on a logical and self-validating structure. The guide will prioritize experimental choices and self-validating protocols, with emphasis on clear visualization through DOT diagrams. I'm incorporating the information gathering plan into the text for transparency. I need to explain the rationale behind experimental choices, not just the steps.

Defining Guide Structure

I'm now defining the technical guide's structure in detail. My focus is an autonomous, logical framework that prioritizes the mechanism of D-Alanine benzyl ester in peptide coupling. I will include detailed explanations, experimental protocols, and quantitative data. I'm prioritizing clear explanations of the "why" behind experimental choices, not just "how", while ensuring that the guide is an expert source.

Refining Guide's Scope

I'm now refining the scope. I've broken the content into sections focusing on D-Alanine benzyl ester's protective function, incorporating in-text citations and a full reference list with working URLs. The plan includes tables for quantitative data and Graphviz diagrams for visual clarity.

introduction to tosylate salts in organic chemistry

Initiating Search Protocol

I'm starting with broad Google searches to build a solid base of information on tosylate salts. My focus is on their structural characteristics, inherent properties, methods of synthesis, and key applications, particularly in drug development. I aim to uncover both basic and more advanced literature.

Expanding Information Gathering

I'm now expanding my search to include peer-reviewed articles and methodology guides to bolster the accuracy of my findings. I'm also structuring the technical guide, beginning with an introduction to tosylates, their role as leaving groups, synthetic protocols, and their significance in medicinal chemistry.

Defining Content Scope

I'm now zeroing in on defining the guide's specific content. I'm focusing on why tosylates make good leaving groups. I am also planning the presentation, experimental protocols and SN2 reaction diagrams. Key data, like leaving group abilities, will be tabled. All references will also be compiled. I will refine the guide to ensure it meets all requirements.

The Alchemist's Amulet: A Technical Guide to the Storage and Handling of D-Alanine Benzyl Ester p-Toluenesulfonate Salt

Executive Summary

D-Alanine benzyl ester p-toluenesulfonate salt is a cornerstone chiral building block in the synthesis of complex peptides and pharmaceutical intermediates. Its structural integrity is paramount to the success of intricate, multi-step synthetic campaigns. However, this valuable reagent is susceptible to degradation from atmospheric moisture, oxygen, elevated temperatures, and light. This guide provides a comprehensive, in-depth protocol for the optimal storage and handling of this compound, ensuring its long-term stability and preserving its chemical purity for reproducible and reliable experimental outcomes. We will delve into the causality behind the recommended procedures, offering a framework for not just what to do, but why it is critical.

Introduction: The Unseen Vulnerabilities of a Key Reagent

In the realm of medicinal chemistry and drug development, this compound serves as a critical starting material. Its protected amine and carboxylic acid functionalities allow for precise, regioselective transformations, making it an invaluable asset in the synthesis of novel therapeutic agents. The p-toluenesulfonate (tosylate) salt form enhances the compound's crystallinity and handling characteristics compared to the free base.

However, the very features that make this compound a versatile synthetic tool also render it susceptible to insidious degradation pathways. The ester linkage is a prime target for hydrolysis, while the overall molecule's stability can be compromised by factors as ubiquitous as ambient humidity and temperature fluctuations. Failure to adhere to stringent storage and handling protocols can lead to the introduction of impurities, diminished yields, and ultimately, the compromise of research and development timelines. This guide, therefore, is not merely a set of instructions, but a treatise on the preservation of chemical fidelity.

Chemical and Physical Properties: A Data-Driven Overview

A thorough understanding of the compound's physical and chemical properties is the foundation of proper storage and handling. The following table summarizes the key characteristics of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₁NO₅S | |

| Molecular Weight | 351.42 g/mol | |

| Appearance | White to off-white crystalline solid/powder | |

| Melting Point | 113-116 °C | |

| Solubility | Soluble in DMSO and Methanol | |

| CAS Number | 41036-32-2 |

The Trinity of Stability: Core Storage Protocol

The long-term preservation of this compound hinges on the strict control of three environmental factors: Temperature, Atmosphere, and Light.

Temperature: The Kinetic Gatekeeper

Recommendation:

-

Long-Term Storage (> 6 months): -20°C in a freezer.

-

Short-Term Storage (< 6 months): 2-8°C in a refrigerator.

Causality: Chemical degradation reactions, including hydrolysis and potential slow decomposition, are kinetic processes. By significantly lowering the temperature, we reduce the kinetic energy of the molecules, thereby drastically slowing the rate of these undesirable reactions. While some suppliers may indicate room temperature storage, this is generally for short-term transit and not ideal for maintaining the highest purity over extended periods in a research setting. The freezer provides the most robust protection against thermal degradation.

Atmosphere: The Shield Against Invisible Reactants

Recommendation: Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).

Causality: This is arguably the most critical storage parameter. This compound is susceptible to two primary atmospheric threats:

-

Moisture (H₂O): The compound is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can then act as a nucleophile, attacking the electrophilic carbonyl carbon of the benzyl ester, leading to hydrolysis. This cleavage of the ester bond yields D-alanine and benzyl alcohol, introducing significant impurities into your starting material. The p-toluenesulfonic acid component is itself extremely hygroscopic, exacerbating this issue.

-

Oxygen (O₂): The compound is described as "air sensitive". While the specific mechanisms of oxidation may be slow, prolonged exposure to atmospheric oxygen can lead to the formation of oxidative byproducts, particularly at sites of benzylic C-H bonds or other susceptible functionalities.

Storing under an inert gas displaces both moisture and oxygen, creating a protective chemical blanket around the solid.

Light: The Energetic Catalyst

Recommendation: Store in an amber or opaque container to protect from light.

Causality: Aromatic compounds and those with carbonyl groups can absorb UV and visible light. This absorption of energy can promote electrons to higher energy states, leading to photochemical reactions such as photodegradation. While specific photostability studies on this exact salt are not widely published, it is a well-established principle in organic chemistry that light exposure can initiate radical reactions or other degradation pathways in complex organic molecules. Protecting the compound from light is a prudent and low-cost measure to eliminate a potential variable in its degradation.

Summary of Optimal Storage Conditions

| Parameter | Condition | Rationale |

| Temperature | -20°C (Long-term) or 2-8°C (Short-term) | Minimizes the rate of all chemical degradation pathways. |

| Atmosphere | Dry, Inert Gas (Argon or Nitrogen) | Prevents hydrolysis by excluding moisture and oxidation by excluding air. |

| Container | Tightly sealed, amber or opaque vial | Protects from light-induced degradation and atmospheric contaminants. |

In the Trenches: A Step-by-Step Handling Protocol

The integrity of this compound is as much at risk during handling as it is during storage. The following protocol is designed to minimize exposure to detrimental atmospheric conditions.

Prerequisites:

-

A source of dry, inert gas (Argon or Nitrogen) with a regulator and tubing.

-

A Schlenk line or a glove box is ideal, but not strictly necessary if proper technique is followed.

-

Dry glassware (oven-dried at >120°C for at least 4 hours and cooled under an inert gas stream).

-

Dry syringes and needles.

Workflow for Accessing and Dispensing the Compound:

Caption: Workflow for handling this compound.

Step-by-Step Methodology:

-

Equilibration: Before opening, allow the sealed container to warm to room temperature inside a desiccator for at least 30-60 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.

-

Inert Gas Purge: Prepare your receiving flask and weighing vessel. Ensure a gentle, positive pressure of inert gas is flowing into the area where you will be handling the solid.

-

Rapid Transfer: Briefly remove the cap of the storage container under the blanket of inert gas. Using a clean, dry spatula, quickly transfer the desired amount of the crystalline solid to your weighing vessel and then to the reaction flask.

-

Resealing: Immediately reseal the original container. Before final tightening, briefly purge the headspace of the container with the inert gas to displace any air that may have entered.

-

Final Sealing and Storage: For an extra measure of protection, wrap the cap and neck of the container with Parafilm. Promptly return the container to its designated cold storage location (-20°C or 2-8°C).

The Chemistry of Decay: Understanding Degradation Pathways

A proactive approach to storage is rooted in understanding the chemical reactions that lead to the compound's degradation.

Caption: Major degradation pathways for the compound.

-

Hydrolysis: As previously mentioned, this is the most probable degradation pathway. The ester bond is susceptible to cleavage by water, a reaction that can be catalyzed by trace acidic or basic impurities. The products, D-alanine and benzyl alcohol, will compromise the stoichiometry of subsequent reactions.

-

Photodegradation: The benzyl and tosyl aromatic rings are chromophores that can absorb UV light. This energy can lead to the formation of reactive intermediates and a complex mixture of degradation products.

-

Thermal Decomposition: While the compound has a relatively high melting point, prolonged exposure to elevated temperatures, even well below its melting point, can lead to slow decomposition. Benzyl tosylates, in general, can be thermally labile.

Monitoring for Degradation:

-

Visual Inspection: A change from a white, free-flowing crystalline solid to a discolored, clumpy, or oily appearance is a clear indicator of degradation.

-

Analytical Chemistry: For critical applications, the purity of the compound should be periodically verified by techniques such as ¹H NMR (looking for the appearance of benzyl alcohol or free D-alanine signals), HPLC (to quantify purity), or melting point analysis (a depression and broadening of the melting point range indicates impurities).

Safety and Hazard Information

While this compound is not classified as acutely toxic, standard laboratory safety precautions are essential.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Handle in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing.

-

First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes.

-

Skin: Wash off immediately with plenty of water.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.

-

Inhalation: Remove to fresh air. In all cases of significant exposure, seek medical attention.

-

Conclusion: Preserving Purity for Progress

The stability of this compound is not a matter of chance, but a direct consequence of meticulous and informed storage and handling practices. By controlling temperature, atmosphere, and light, and by adhering to a strict handling protocol, researchers can ensure the chemical fidelity of this vital reagent. This commitment to the fundamentals of chemical preservation is a direct investment in the accuracy, reproducibility, and ultimate success of the scientific endeavor.

References

- ChemBK. (2024).

- ChemBK. (2024). This compound - Physico-chemical Properties. [Link]

- Fisher Scientific. (n.d.).

- Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]

- Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

- Absortech. (n.d.).

- Master Organic Chemistry. (2015).

- Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(5), 965–974.

- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

- Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]

- Bernstein, M. P., Dworkin, J. P., Sandford, S. A., Cooper, G. W., & Allamandola, L. J. (2001). The Photostability of Amino Acids in Space. The Astrophysical Journal, 550(1), L95.

- Veeprho. (n.d.).

- Chemistry Steps. (n.d.).

- Reddit. (2023).

- Wikipedia. (n.d.). p-Toluenesulfonic acid. [Link]

A Comprehensive Technical Guide to D-Alanine Benzyl Ester p-Toluenesulfonate Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Alanine benzyl ester p-toluenesulfonate salt is a pivotal chemical entity in the fields of synthetic organic chemistry and pharmaceutical development. As a protected form of the non-proteinogenic D-alanine, it serves as a crucial building block in the stereoselective synthesis of complex peptides, chiral intermediates, and active pharmaceutical ingredients (APIs). This guide provides an in-depth examination of its core physicochemical properties, a validated synthesis protocol, analytical characterization methods, and its primary applications, with a focus on its role in Solid-Phase Peptide Synthesis (SPPS). The content herein is designed to equip researchers and drug development professionals with the technical knowledge required for the effective utilization of this versatile compound.

Introduction: A Cornerstone in Chiral Synthesis

In the intricate world of peptide chemistry and drug design, precise control over stereochemistry is paramount. Amino acids, the fundamental units of peptides and proteins, exist as enantiomers (L- and D-forms). While L-amino acids are predominantly found in nature, D-amino acids play a critical role in the development of novel therapeutics. Peptides incorporating D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles.[1]

This compound is a derivative of D-alanine where the carboxylic acid is protected as a benzyl ester and the amino group is protonated by p-toluenesulfonic acid (also known as tosic acid or TsOH). This dual-functionality serves two primary purposes:

-

Carboxyl Protection: The benzyl (Bzl) ester group masks the reactivity of the carboxylic acid, preventing it from forming unwanted amide bonds during peptide coupling reactions. This protection is robust under various conditions but can be selectively removed during the final stages of synthesis.[2][3]

-

Enhanced Handling and Solubility: The formation of the p-toluenesulfonate (tosylate) salt converts the amino ester into a stable, crystalline solid.[1][] This crystalline nature facilitates purification by simple filtration and improves the compound's solubility in organic solvents commonly used in synthesis.[]

This guide will explore the synthesis, properties, and critical applications of this compound, establishing its significance as a key intermediate for advanced chemical synthesis.

Physicochemical and Structural Properties

The precise characterization of a chemical reagent is fundamental to its reliable application in any synthetic workflow. The key properties of this compound are summarized below.

Key Properties

A compilation of essential data for this compound is presented in Table 1.

| Property | Value | References |

| CAS Number | 41036-32-2 | [5][6][7][8] |

| Molecular Formula | C₁₀H₁₃NO₂ · C₇H₈O₃S | [][5][6][8] |

| Combined Formula | C₁₇H₂₁NO₅S | [5][7] |

| Molecular Weight | 351.42 g/mol | [5][6][7][8] |

| Appearance | White crystalline powder or solid | [][9] |

| Melting Point | 109-116 °C | [][5][9] |

| Solubility | Soluble in Methanol, DMSO | [] |

| Storage Conditions | Store at 0-8 °C, protect from moisture | [][9] |

Chemical Structure and Formation

The compound is an acid-base salt formed from the reaction of D-Alanine benzyl ester (the base) and p-toluenesulfonic acid (the acid). The stereocenter at the alpha-carbon of the alanine moiety has the (R) configuration.

Caption: Formation of the target salt from its core constituents.

Synthesis and Analytical Characterization

The most common and efficient method for preparing amino acid benzyl esters is through direct esterification catalyzed by p-toluenesulfonic acid, with azeotropic removal of water to drive the reaction to completion.[1][10] This approach avoids the need for hazardous reagents and allows for the direct isolation of the product as a stable tosylate salt.[1]

Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures for the synthesis of amino acid benzyl ester tosylates.[1][10]

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add D-Alanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), and benzyl alcohol (5.0 eq).

-

Add cyclohexane as the azeotroping solvent (approx. 2-3 mL per gram of amino acid).

-

Causality Insight: Cyclohexane is a safer alternative to benzene and forms a low-boiling azeotrope with water, enabling its efficient removal via the Dean-Stark trap. This continuous removal of the water byproduct shifts the reaction equilibrium towards the ester product, ensuring a high yield.[1][10]

-

Step 2: Esterification Reaction

-

Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

-

Continue refluxing for 4-6 hours, or until no more water is collected.

-

Self-Validation: The cessation of water collection provides a clear visual endpoint for the reaction, indicating that the esterification is complete.

-

Step 3: Product Isolation and Purification

-

Cool the reaction mixture to room temperature.

-

Add ethyl acetate (approx. 3-4 mL per mL of cyclohexane used) to the flask.

-

Causality Insight: The product salt is poorly soluble in ethyl acetate. This addition induces the precipitation of the desired this compound, leaving unreacted benzyl alcohol and other impurities in the solution.

-

-

Stir the resulting suspension for 1 hour to ensure complete crystallization.

-

Collect the white solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold ethyl acetate or diethyl ether to remove residual impurities.

-

Dry the product under vacuum to yield the final, purified salt.

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. This compound [cymitquimica.com]

- 7. chembk.com [chembk.com]

- 8. scbt.com [scbt.com]

- 9. chemimpex.com [chemimpex.com]

- 10. pubs.acs.org [pubs.acs.org]

understanding the stereochemistry of D-Alanine derivatives

Beginning Research Phase

I am now initiating focused Google searches to build a thorough understanding of D-alanine's stereochemistry. I will concentrate on synthesis methods, analytical techniques, and applications, especially within drug development. This initial phase will build a solid foundation for future analysis.

Formulating Initial Structure

I'm now starting with a plan to structure my information, after conducting a round of detailed Google searches. The planned structure will first cover D-alanine's stereochemistry fundamentals, followed by synthetic and analytical methods. Finally, it will discuss its pharmaceutical applications, with an emphasis on clarity. Diagrams are also being conceptualized.

Defining Scope & Search Terms

I've just refined my search terms to ensure they're targeted and comprehensive. I'm focusing on "stereochemistry of D-alanine," "synthesis of derivatives," and analytical techniques, especially in drug development. I'm also preparing for a deep dive into enzymatic and asymmetric synthesis methods to ensure broad coverage. The planned structure will be refined in parallel.

applications of D-Alanine in pharmaceutical intermediates

Beginning Investigation: D-Alanine

I'm starting with a wide-ranging search to get a handle on D-Alanine's use in pharmaceutical intermediates. I will then perform more specific investigations into its use in the synthesis of key pharmaceutical intermediates.

Broadening Research: Applications

I am now expanding my search to include the chiral-specific roles of D-Alanine in drug efficacy and safety. Simultaneously, I'm researching enzymatic and chemical production methods for pharmaceutical-grade D-Alanine. I am also seeking established protocols and data related to its use in antibiotics and antiviral drugs, in addition to other therapeutic areas.

Planning a Guide: D-Alanine

I'm now structuring my approach. My plan is to first introduce D-Alanine, and then dedicate sections to its application across various drug classes, along with detailed synthetic methodologies. I'll synthesize my findings to explain the experimental rationale behind these synthetic routes. Furthermore, I'll provide clear, step-by-step protocols for key routes and design Graphviz diagrams to visualize the pathways. Finally, I will integrate this information into a technical guide.

Discovering Initial Applications

I've started exploring the applications of D-Alanine. My initial research revealed its significant role in antibiotic synthesis, like D-cycloserine, and its use in peptidoglycan analogues. Its function as a chiral building block and its presence in bacterial cell walls, a target for certain antibiotics, are also key. I am feeling excited about the discovery.

Analyzing Pharmaceutical Potential

I've expanded my research to include the synthesis of pharmaceutical intermediates, beyond the more well-known applications. The initial search was lacking in specific protocols and data, and also needs expanding. I am now delving into specific drug classes and synthetic methodologies, hoping to uncover more authoritative sources and specific examples to build a strong foundation.

Analyzing Recent Developments

I've made considerable progress on the second step. I'm now focusing on the detailed synthesis of D-cycloserine from D-alanine, and particularly the involvement of key enzymes like D-amino acid oxidase and alanine racemase in the production of D-alanine.

Expanding Scope Further

I've significantly expanded my view of the second step. I have a good handle on D-cycloserine synthesis and D-alanine's enzymatic production. Now, I'm digging for specific, detailed protocols for pharmaceutical intermediates, which I am not able to pinpoint yet. The connection to carbapenems and antiviral research is general; more concrete examples are needed. I'm prioritizing step-by-step methodologies to broaden the scope.

Examining Pharmaceutical Applications

I've been immersed in the potential of D-Alanine within the pharmaceutical landscape. Specifically, my focus has landed on its critical role in antibiotic synthesis, with D-cycloserine standing out. Delving further, I'm now exploring how it influences various drug formulations, specifically considering stability and bioavailability.

Developing Technical Protocols